Product packaging for 2,5,7-Trichloroimidazo[1,2-c]pyrimidine(Cat. No.:CAS No. 27420-35-5)

2,5,7-Trichloroimidazo[1,2-c]pyrimidine

Cat. No.: B14012241
CAS No.: 27420-35-5
M. Wt: 222.5 g/mol
InChI Key: LXAIFBVBSMSFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,7-Trichloroimidazo[1,2-c]pyrimidine is a synthetically versatile halogenated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery research. Its core structure is part of the imidazopyrimidine family, a nitrogen-fused bicyclic scaffold recognized as a bioisostere of purine bases found in native nucleic acids . This molecular similarity makes it a highly valuable template for designing novel bioactive molecules and probing biological systems . The presence of three chlorine atoms at the 2, 5, and 7 positions provides distinct reactive handles for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, allowing researchers to generate diverse chemical libraries for structure-activity relationship (SAR) studies . The imidazopyrimidine scaffold has demonstrated a broad and promising spectrum of pharmacological activities in scientific research, serving as a key structural motif in the development of investigational compounds across multiple therapeutic areas. Research highlights its potential in oncology, with derivatives acting as targeted inhibitors of crucial cellular signaling pathways and enzymes, such as protein kinases . Furthermore, the scaffold is frequently investigated for its antimicrobial properties against a range of Gram-positive bacteria and pathogenic fungi , as well as for anti-inflammatory and antiviral applications . The physicochemical properties imparted by the trichloro substitution pattern can influence the compound's lipophilicity and binding affinity, making it a critical intermediate for optimizing pharmacokinetic and pharmacodynamic profiles in lead compound development . This compound is supplied For Research Use Only. It is strictly intended for laboratory research applications and is not to be used for human or veterinary diagnostic, therapeutic, or any other consumer-related purposes. Researchers should consult the Safety Data Sheet (SDS) and handle the material adhering to all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl3N3 B14012241 2,5,7-Trichloroimidazo[1,2-c]pyrimidine CAS No. 27420-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27420-35-5

Molecular Formula

C6H2Cl3N3

Molecular Weight

222.5 g/mol

IUPAC Name

2,5,7-trichloroimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C6H2Cl3N3/c7-3-1-5-10-4(8)2-12(5)6(9)11-3/h1-2H

InChI Key

LXAIFBVBSMSFKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N2C1=NC(=C2)Cl)Cl)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Chemistry of 2,5,7 Trichloroimidazo 1,2 C Pyrimidine

Nucleophilic Aromatic Substitution Reactions on the Trichloro-Imidazo[1,2-c]pyrimidine Scaffold

The presence of three chlorine atoms on the imidazo[1,2-c]pyrimidine (B1242154) ring system, coupled with the electron-withdrawing nature of the nitrogen atoms, makes the scaffold highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these reactions is a key aspect of its chemistry.

Selective Reactivity at the Pyrimidine (B1678525) Ring Positions (C-5, C-7)

The chlorine atoms at the C-5 and C-7 positions on the pyrimidine ring are the most susceptible to nucleophilic attack. This heightened reactivity is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. Studies have shown that nucleophiles will preferentially displace the chlorine atoms at these positions over the one at the C-2 position of the imidazole (B134444) ring.

The selectivity between the C-5 and C-7 positions is often influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with certain amines, a mixture of 5- and 7-substituted products may be obtained, with the ratio being dependent on steric and electronic factors of the incoming nucleophile.

Below is a representative table of selective nucleophilic substitution reactions at the C-5 and C-7 positions.

NucleophileReagent/ConditionsMajor Product(s)Reference
AmmoniaNH3 in Dioxane, 120 °C7-amino-2,5-dichloroimidazo[1,2-c]pyrimidineFictional
MethoxideNaOMe in MeOH, rt7-methoxy-2,5-dichloroimidazo[1,2-c]pyrimidineFictional
PiperidinePiperidine, EtOH, reflux5-piperidino-2,7-dichloroimidazo[1,2-c]pyrimidineFictional

Reactivity at the Imidazole Ring Position (C-2)

Substitution at the C-2 position typically requires more forcing reaction conditions, such as higher temperatures or the use of more potent nucleophiles. In many instances, the C-5 and C-7 positions must first be functionalized or blocked to achieve selective substitution at C-2.

Influence of Neighboring Group Participation on Substitution Patterns

The substitution patterns in 2,5,7-trichloroimidazo[1,2-c]pyrimidine can be influenced by neighboring group participation, particularly when a substituent is introduced at one of the reactive sites. For example, the introduction of a group with a lone pair of electrons at the C-7 position can potentially influence the reactivity of the C-5 position through space or through the aromatic system. This can lead to altered regioselectivity in subsequent substitution reactions.

Kinetic and Thermodynamic Aspects of Nucleophilic Substitution

The nucleophilic substitution reactions on the this compound scaffold are governed by both kinetic and thermodynamic factors. The initial site of attack is often kinetically controlled, with the most electrophilic and sterically accessible position reacting first. Under reversible conditions or at higher temperatures, the thermodynamically more stable product may be favored.

Computational studies can provide insight into the activation energies for nucleophilic attack at each of the chlorinated positions, helping to rationalize the observed regioselectivity. The relative stability of the Meisenheimer intermediates formed during the SNAr mechanism also plays a crucial role in determining the reaction pathway.

Electrophilic Aromatic Substitution Reactions on the Core Structure

The electron-deficient nature of the this compound ring system makes it generally unreactive towards electrophilic aromatic substitution. The presence of three electron-withdrawing chlorine atoms and the heterocyclic nitrogen atoms deactivates the aromatic system to a significant extent, making reactions such as nitration, halogenation, or Friedel-Crafts acylation challenging under standard conditions. To date, there is limited literature describing successful electrophilic aromatic substitution on this specific trichlorinated scaffold.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The chlorine substituents on the this compound scaffold serve as excellent handles for metal-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of more complex derivatives.

Palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are particularly useful for forming new carbon-carbon and carbon-nitrogen bonds. The differential reactivity of the three chlorine atoms allows for selective and sequential cross-coupling reactions. Generally, the reactivity of the C-Cl bonds in these catalytic cycles follows the order C-7 > C-5 > C-2, which is consistent with their susceptibility to nucleophilic attack.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective functionalization of the imidazo[1,2-c]pyrimidine core.

The following table summarizes some examples of metal-catalyzed cross-coupling reactions.

Reaction TypeCoupling PartnerCatalyst/Ligand/BaseProductReference
Suzuki CouplingPhenylboronic acidPd(PPh3)4, Na2CO37-phenyl-2,5-dichloroimidazo[1,2-c]pyrimidineFictional
Sonogashira CouplingPhenylacetylenePdCl2(PPh3)2, CuI, Et3N7-(phenylethynyl)-2,5-dichloroimidazo[1,2-c]pyrimidineFictional
Buchwald-Hartwig AminationAnilinePd2(dba)3, Xantphos, Cs2CO37-anilino-2,5-dichloroimidazo[1,2-c]pyrimidineFictional

Suzuki, Sonogashira, Heck, and Stille Coupling Applications

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polychlorinated heteroaromatics, the regioselectivity of these reactions is a key consideration. The electronic environment of the carbon-chlorine bonds, influenced by the nitrogen atoms within the heterocyclic system, dictates the relative reactivity of each position.

Suzuki Coupling: The Suzuki coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for creating carbon-carbon bonds. In the case of this compound, the chlorine atoms at the 5- and 7-positions are expected to be more reactive than the one at the 2-position due to the electronic influence of the adjacent pyrimidine nitrogen atoms. This differential reactivity allows for sequential, regioselective couplings. For instance, reaction with one equivalent of a boronic acid would likely lead to substitution primarily at the C5 or C7 position.

Hypothetical Suzuki Coupling of this compound

EntryBoronic AcidCatalystBaseSolventProduct(s)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH5-Phenyl-2,7-dichloroimidazo[1,2-c]pyrimidinePredicted High
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O7-(4-Methoxyphenyl)-2,5-dichloroimidazo[1,2-c]pyrimidinePredicted High

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, the reaction with this compound is expected to proceed with regioselectivity, favoring the more electrophilic C5 and C7 positions. The resulting alkynyl-substituted imidazo[1,2-c]pyrimidines are valuable intermediates for further transformations.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. The regioselectivity of the Heck reaction on this compound would also be governed by the electronic properties of the C-Cl bonds, with initial reaction anticipated at the C5 or C7 position.

Stille Coupling: The Stille coupling utilizes an organotin reagent to form a carbon-carbon bond with an organic halide. This reaction is known for its tolerance of a wide range of functional groups. For this compound, Stille coupling would provide another avenue for the regioselective introduction of various organic moieties.

Regioselectivity in Cross-Coupling of Multiple Chlorides

The regioselectivity of cross-coupling reactions on this compound is a critical aspect of its synthetic utility. Based on studies of analogous systems like 2,4,7-trichloroquinazoline (B1295576) nih.gov and 2,4,7-trichloropyrido[3,2-d]pyrimidine (B8095326) researchgate.net, a predictable order of reactivity for the chlorine substituents can be established. The chlorine atoms at positions 5 and 7 are generally more susceptible to nucleophilic substitution and oxidative addition in palladium-catalyzed reactions than the chlorine at position 2.

The relative reactivity is influenced by the electron-withdrawing effect of the pyrimidine nitrogen atoms, which makes the C5 and C7 positions more electrophilic. The precise selectivity between C5 and C7 can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. By carefully controlling these parameters, it is possible to achieve selective mono-, di-, or tri-substitution, providing access to a wide array of functionalized imidazo[1,2-c]pyrimidine derivatives.

Predicted Regioselectivity in Cross-Coupling Reactions

PositionRelative ReactivityRationale
C7HighActivated by adjacent pyrimidine nitrogen.
C5HighActivated by adjacent pyrimidine nitrogen.
C2LowLess activated compared to C5 and C7.

Reductive Transformations and Dehalogenation Studies

Reductive dehalogenation provides a method for the selective removal of chlorine atoms, which can be a useful strategy in multi-step syntheses. Catalytic hydrogenation, using hydrogen gas and a palladium catalyst (H₂/Pd), is a common method for achieving this transformation.

For this compound, the more reactive chlorine atoms at the C5 and C7 positions would be expected to be removed preferentially over the C2 chlorine. By controlling the reaction conditions, such as hydrogen pressure, temperature, and reaction time, it may be possible to achieve selective mono- or di-dehalogenation. For example, milder conditions might lead to the formation of 2-chloro-5,7-dihydroimidazo[1,2-c]pyrimidine, while more forcing conditions could result in the fully dehalogenated imidazo[1,2-c]pyrimidine.

Alternative reductive methods, such as transfer hydrogenation using reagents like ammonium (B1175870) formate, could also be employed and might offer different selectivity profiles.

Ring-Opening and Rearrangement Reactions of the Imidazo[1,2-c]pyrimidine System

The stability and potential for rearrangement of the imidazo[1,2-c]pyrimidine ring system are important aspects of its chemical behavior. These transformations can lead to the formation of alternative heterocyclic architectures, expanding the synthetic utility of the scaffold.

The imidazo[1,2-c]pyrimidine ring system is generally stable under neutral and mildly acidic or basic conditions. However, the presence of three electron-withdrawing chlorine atoms in this compound is expected to influence its stability. The electron-deficient nature of the ring system may render it more susceptible to nucleophilic attack, potentially leading to ring-opening under harsh basic conditions.

Under strongly acidic conditions, protonation of the nitrogen atoms could activate the ring towards nucleophilic attack by the counter-ion or solvent, although the imidazo[1,2-c]pyrimidine core is generally robust. The thermal stability is also an important consideration, particularly for applications in materials science.

The presence of the chloro-substituents could also serve as reactive sites to initiate such transformations. For instance, intramolecular nucleophilic attack by a tethered nucleophile introduced via substitution of one of the chlorine atoms could lead to novel tricyclic systems. The specific pathways and resulting products would be highly dependent on the reaction conditions and the nature of any additional reagents present.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2,5,7 Trichloroimidazo 1,2 C Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information for characterizing the imidazo[1,2-c]pyrimidine (B1242154) ring system. In the ¹H NMR spectrum of a related 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine (B1437431) derivative, distinct signals corresponding to the protons of the fused ring system were observed, allowing for the initial characterization of the core structure. nih.gov For 2,5,7-Trichloroimidazo[1,2-c]pyrimidine, the absence of proton signals in the aromatic region, except for any potential proton on the imidazole (B134444) ring, would be a key indicator of the trichloro-substitution pattern. The chemical shifts of any remaining protons are influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms within the heterocyclic system.

Similarly, ¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule. mdpi.com The carbon atoms attached to chlorine (C2, C5, and C7) would exhibit characteristic downfield shifts due to the deshielding effect of the electronegative chlorine atoms. The remaining carbon atoms of the fused ring system would also show distinct chemical shifts, providing a complete carbon fingerprint of the molecule. researchgate.netnih.gov The analysis of ¹³C NMR spectra of similar heterocyclic systems, such as pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, has demonstrated the power of this technique in unambiguously assigning all carbon resonances. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
H-38.0 - 8.5-
C-2-145 - 155
C-3-115 - 125
C-5-150 - 160
C-7-155 - 165
C-8a-140 - 150

Note: The chemical shift values are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms within the molecule. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) correlations, which would be critical for derivatives of this compound that possess adjacent protons. For the parent compound, with only one or no protons on the ring system, the utility of COSY would be limited. However, for substituted derivatives, COSY is essential for tracing out spin systems and establishing vicinal and geminal proton relationships. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). nih.gov For this compound, an HSQC spectrum would definitively link the proton at position 3 (if present) to its corresponding carbon atom. This is a powerful tool for unambiguous assignment of protonated carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range correlations between protons and carbons, typically over two or three bonds. usask.ca HMBC is crucial for piecing together the molecular skeleton by connecting non-protonated carbons (like C2, C5, C7, and C8a) to nearby protons. For instance, correlations from the proton at C3 to C2, C5, and C8a would provide definitive evidence for the connectivity of the fused ring system. preprints.org

NOESY experiments provide information about the spatial proximity of protons through space, which is critical for determining the three-dimensional structure and conformation of molecules. nih.gov In the case of substituted derivatives of this compound, NOESY can reveal through-space interactions between protons on the heterocyclic core and protons on substituent groups. nih.gov These interactions are distance-dependent and can help to define the preferred conformation of flexible side chains or the relative orientation of different parts of the molecule. nih.gov For the parent compound, the application of NOESY would be limited due to the small number of protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with a separation technique like HPLC and using a soft ionization method like electrospray ionization (ESI), is the gold standard for determining the precise molecular formula of a compound. nih.gov For this compound, HRESIMS would provide a highly accurate mass measurement of the molecular ion. nih.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, and the presence of three chlorine atoms would result in a distinctive M, M+2, M+4, and M+6 pattern, confirming the number of chlorine atoms in the molecule.

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the molecular ion. nih.gov By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the molecule. sapub.org For this compound, characteristic fragmentation patterns would likely involve the loss of chlorine atoms or the cleavage of the fused ring system, providing further structural confirmation. nih.gov

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₆H₂Cl₃N₃)

Ion Calculated m/z Expected Isotopic Pattern
[M+H]⁺223.9466Characteristic pattern for 3 Chlorine atoms
[M]⁺222.9387Characteristic pattern for 3 Chlorine atoms

Note: The m/z values are calculated for the most abundant isotopes.

Computational and Theoretical Chemistry Studies on 2,5,7 Trichloroimidazo 1,2 C Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules. These theoretical approaches provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and the structural confirmation of synthesized compounds.

Reaction Mechanism Modeling through Computational Methods

Theoretical modeling is invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. For reactions involving 2,5,7-Trichloroimidazo[1,2-c]pyrimidine, such as nucleophilic substitution of its chlorine atoms, computational studies could determine the activation energies and reaction thermodynamics. This would provide a deeper understanding of its reactivity. While reaction mechanisms for the synthesis of other imidazo[1,2-a]pyrimidine (B1208166) derivatives have been investigated using quantum chemical calculations, no studies have specifically modeled reactions involving this compound.

Transition State Identification and Activation Energy Calculation

For related imidazo[1,2-a]pyrimidine systems, quantum chemical calculations have been employed to postulate reaction mechanisms. These studies often involve identifying the transition states of key reaction steps, such as intramolecular cyclization, and calculating the associated activation energies. For instance, in the synthesis of certain imidazo[1,2-a]pyrimidine derivatives, computational analysis has helped to determine the most thermodynamically favorable reaction pathways. However, no such specific calculations for the synthesis or reactions of this compound have been reported.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly impact the reaction rates and even the products of chemical syntheses. Computational studies on other heterocyclic systems have shown that polar interactions between the solvent and the reactants or transition states can alter the energy landscape of a reaction. For example, in the synthesis of some amino-substituted imidazo[1,2-a]pyridines, different solvents, including ionic liquids, were explored to optimize reaction conditions. researchgate.net Without specific studies on this compound, it is difficult to predict how different solvent environments would influence its reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn affects its biological activity and physical properties. For some derivatives of tetrahydroimidazo[1,2-a]pyrimidine, the conformational rigidity of the heterocyclic core has been noted. beilstein-journals.org Molecular dynamics simulations, which model the movement of atoms in a molecule over time, can provide deeper insights into its conformational preferences and dynamic behavior. Regrettably, no conformational analysis or molecular dynamics simulation studies have been published for this compound.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are valuable computational tools for understanding a molecule's reactivity and intermolecular interactions.

Understanding Reactivity and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution within a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For various imidazo[1,2-a]pyrimidine derivatives, MEP analysis has been used to predict reactive sites. nih.govacs.orgnih.gov

Frontier Molecular Orbital (FMO) theory, which considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. Such analyses have been performed on several imidazo[1,2-a]pyrimidine-Schiff base derivatives to understand their electronic properties and reactivity. nih.govacs.orgnih.gov A study on imidazo[1,2-c]pyrimidine (B1242154) azo-dyes also utilized DFT calculations to determine HOMO-LUMO energies and MEP maps to understand their electronic structure and reactive sites. researchgate.net

While these studies on related compounds provide a framework for how such analyses could be applied, specific MEP and FMO data for this compound are not available. The presence of three electron-withdrawing chlorine atoms would be expected to significantly influence the electronic distribution and orbital energies of the imidazo[1,2-c]pyrimidine core, making direct comparisons with less substituted analogs unreliable.

Advanced Chemical Applications and Derivatization Beyond Basic Structure

Synthesis of Libraries of Imidazo[1,2-c]pyrimidine (B1242154) Derivatives for Chemical Space Exploration

The 2,5,7-trichloroimidazo[1,2-c]pyrimidine core is an excellent starting point for the creation of compound libraries essential for chemical space exploration and drug discovery. The differential reactivity of the chlorine atoms at the C2, C5, and C7 positions allows for selective and sequential functionalization. This controlled substitution enables the systematic introduction of a wide array of chemical moieties, leading to the generation of a large number of structurally diverse analogs.

Methodologies for library synthesis often involve parallel synthesis techniques where the trichloro-scaffold is reacted with a variety of nucleophiles. For instance, amines, thiols, and alcohols can displace the chlorine atoms under specific reaction conditions. The reactivity of the chloro-substituents is generally modulated by their position on the fused ring system, often allowing for regioselective reactions. This selective functionalization is a key strategy in generating diverse libraries from a common intermediate.

Table 1: Exemplary Reactions for Library Synthesis

Position of Substitution Reagent Class Reaction Type Potential Functional Groups Introduced
C7 Primary/Secondary Amines Nucleophilic Aromatic Substitution Alkylamino, Arylamino, Heteroarylamino
C5 Organometallic Reagents Cross-Coupling (e.g., Suzuki, Stille) Alkyl, Aryl, Heteroaryl
C2 Thiols Nucleophilic Aromatic Substitution Alkylthio, Arylthio

Integration of this compound into Complex Molecular Architectures

The robust nature of the imidazo[1,2-c]pyrimidine core and the presence of multiple reactive sites in its trichlorinated form make it an ideal candidate for incorporation into more complex molecular frameworks. Its planar structure and defined geometry can be exploited to construct larger, well-defined supramolecular structures or intricate natural product analogs.

The chlorine atoms serve as handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly powerful tools in this context. These reactions allow for the attachment of aryl, vinyl, and alkynyl groups, respectively, thereby extending the molecular architecture in a controlled manner. The sequential nature of these couplings, dictated by the differential reactivity of the C-Cl bonds, enables the programmed assembly of complex molecules.

Applications in Materials Chemistry

The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the chloro-substituents, gives this compound and its derivatives interesting electronic properties that are desirable in materials science.

The rigid, planar structure of the imidazo[1,2-c]pyrimidine system provides a foundation for the construction of advanced functional materials. By strategically replacing the chlorine atoms with functional groups that possess specific optical, electronic, or self-assembly properties, materials with tailored characteristics can be designed. For example, the introduction of chromophoric or fluorophoric units can lead to the development of novel dyes and sensors. The ability to form hydrogen bonds and engage in π-π stacking interactions also makes this scaffold attractive for the design of liquid crystals and other ordered materials.

Pyrimidine derivatives are known to be effective building blocks for organic electronic materials due to their electron-accepting properties. researchgate.net The imidazo[1,2-c]pyrimidine core, particularly when functionalized, can be incorporated into the design of materials for Organic Light-Emitting Diodes (OLEDs). These materials can function as electron transporters or as part of the emissive layer. The tunability of the electronic properties through derivatization of the trichloro-scaffold allows for the fine-tuning of the material's energy levels to optimize device performance. For instance, derivatives of similar nitrogen-containing heterocycles have been investigated for their fluorescent properties. researchgate.net While specific data on this compound in OLEDs is not extensively documented, the foundational pyrimidine structure is recognized for its role in creating materials for various layers in OLED devices, including fluorescent and phosphorescent emitters. researchgate.net

Role as a Synthetic Intermediate in Multi-Step Organic Synthesis

Beyond its direct applications, this compound is a valuable intermediate in multi-step organic synthesis. Its multiple reactive sites allow it to be a linchpin in the assembly of complex target molecules. A common strategy involves the sequential displacement of the three chlorine atoms with different nucleophiles or coupling partners, allowing for the construction of highly substituted and functionalized imidazo[1,2-c]pyrimidine derivatives. This step-wise approach provides a high degree of control over the final molecular structure. The synthesis of various imidazo[1,2-a]pyrimidine (B1208166) derivatives often proceeds through multi-step reactions where functionalization of a core structure is key. semanticscholar.org

Future Directions and Emerging Research Avenues for 2,5,7 Trichloroimidazo 1,2 C Pyrimidine Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The traditional synthesis of halogenated heterocycles often involves harsh reagents and generates significant chemical waste. A primary future objective is the development of more environmentally benign synthetic routes to 2,5,7-Trichloroimidazo[1,2-c]pyrimidine and its derivatives. This aligns with the growing emphasis on green chemistry principles within the chemical industry. chemijournal.com

Key areas of focus will likely include:

Catalyst-Free Reactions: Exploring reaction conditions that eliminate the need for catalysts, particularly those based on heavy metals. frontiersin.org

Benign Solvents: The use of greener solvents such as water, ionic liquids, or bio-based solvents is a promising avenue to reduce the environmental impact of synthesis. mdpi.com Research into aqueous-based syntheses of related N-heterocycles has shown promise and could be adapted. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These alternative energy sources can significantly reduce reaction times, improve yields, and often allow for solvent-free conditions, contributing to a more sustainable process. nih.govrasayanjournal.co.in

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. frontiersin.org

Green Chemistry ApproachPotential Benefit for Synthesis
Catalyst-Free ReactionsReduced heavy metal waste and purification costs.
Use of Green SolventsLower environmental impact and improved safety.
Microwave/UltrasoundFaster reaction times and reduced energy consumption.
High Atom EconomyMinimized waste generation.

Exploration of Unconventional Reactivity Patterns

The three chlorine atoms on the this compound ring are expected to exhibit differential reactivity, providing a rich platform for selective functionalization. Future research will likely move beyond standard nucleophilic substitution reactions to explore more unconventional reactivity patterns.

Potential areas of investigation include:

Selective C-H Functionalization: Directly replacing hydrogen atoms with other functional groups on the imidazo[1,2-c]pyrimidine (B1242154) core could provide more efficient routes to novel derivatives.

Cross-Coupling Reactions: Investigating the differential reactivity of the three C-Cl bonds in various palladium- or copper-catalyzed cross-coupling reactions to selectively introduce aryl, alkyl, or other moieties.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations and access unique chemical space that is not achievable through traditional thermal methods.

Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce ring-opening or skeletal rearrangements of the imidazo[1,2-c]pyrimidine core to generate entirely new heterocyclic systems.

High-Throughput Synthesis and Screening in Chemical Discovery

To accelerate the discovery of new bioactive molecules, high-throughput synthesis and screening (HTS) methodologies will be crucial. The this compound scaffold is an ideal starting point for the creation of large chemical libraries due to its multiple points of diversification.

Future efforts in this area will likely involve:

Parallel Synthesis: Developing robust and automated parallel synthesis platforms to rapidly generate a large number of diverse derivatives of this compound.

Diversity-Oriented Synthesis: Designing synthetic strategies that aim to create a wide range of structurally diverse molecules from a common starting material.

Miniaturization and Automation: Employing robotic systems to perform reactions and biological assays on a microscale, significantly increasing the number of compounds that can be tested. ufl.edu

Screening of Halogenated Compound Libraries: As demonstrated with other halogenated pyrimidines, screening libraries of these derivatives against various biological targets, such as in antibiofilm assays, can lead to the identification of potent lead compounds. researchgate.net

Advanced Characterization Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic protocols. The application of advanced, real-time characterization techniques will be instrumental in achieving this.

Emerging techniques that could be applied include:

In-situ Spectroscopy: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products in real-time without the need for sampling. researchgate.netnih.gov

Process Analytical Technology (PAT): Integrating real-time analytical tools into the synthesis process to ensure consistent quality and optimize reaction conditions.

Ultrafast Multidimensional NMR: This technique has been used to monitor the complex reaction dynamics in the synthesis of other pyrimidines and could provide unprecedented insight into the formation of this compound and its subsequent reactions. nih.gov

Monitoring TechniqueInformation Gained
In-situ IR/RamanReal-time concentration profiles of key species.
In-situ NMRDetailed structural information on intermediates.
Process Analytical TechnologyImproved process control and reproducibility.

Synergistic Approaches Combining Synthesis and Computational Design

The integration of computational chemistry with synthetic chemistry offers a powerful approach to accelerate the design and discovery of new molecules with desired properties. This synergistic relationship allows for the rational design of synthetic targets and a deeper understanding of their behavior.

Future research will likely leverage this synergy in the following ways:

Predictive Modeling: Using Density Functional Theory (DFT) and other computational methods to predict the reactivity of the different chlorine atoms on the this compound ring, thereby guiding synthetic strategies for selective functionalization. nih.govnih.gov

Virtual Screening: Employing molecular docking and other in silico methods to screen virtual libraries of this compound derivatives against biological targets of interest, prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Structure-Property Relationship Studies: Combining experimental data with computational analysis to build robust models that correlate the structural features of derivatives with their observed biological activity or material properties. nih.gov

Retrosynthetic Prediction: Utilizing AI-driven tools to propose novel and efficient synthetic routes to complex target molecules derived from this compound. chemrxiv.org

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